2-((2-chloro-6-fluorobenzyl)thio)-N,3-diisobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
The compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring . The compound has various substituents, including a 2-chloro-6-fluorobenzyl group attached via a sulfur atom, and a diisobutyl carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinazoline core provides a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the thioether linkage between the 2-chloro-6-fluorobenzyl group and the quinazoline core could potentially be a site of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the fluorine atom could influence the compound’s polarity and hence its solubility in different solvents .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N,3-bis(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClFN3O2S/c1-14(2)11-27-22(30)16-8-9-17-21(10-16)28-24(29(23(17)31)12-15(3)4)32-13-18-19(25)6-5-7-20(18)26/h5-10,14-15H,11-13H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBPNEIKLWFQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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